DECAETHYLENE GLYCOL

Übersicht

Beschreibung

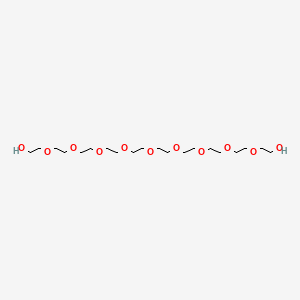

DECAETHYLENE GLYCOL: is a chemical compound with the molecular formula C20H42O11 and a molecular weight of 458.54 g/mol . It is a polyether diol, characterized by multiple ether linkages and hydroxyl groups at both ends of the molecule. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DECAETHYLENE GLYCOL typically involves the stepwise addition of ethylene oxide to a diol initiator. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether chain .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production of large quantities .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl groups in DECAETHYLENE GLYCOL can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form polyether alcohols with varying degrees of hydrogenation.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of polyether ketones or aldehydes.

Reduction: Formation of polyether alcohols.

Substitution: Formation of polyether esters or ethers.

Wissenschaftliche Forschungsanwendungen

Chemical and Pharmaceutical Applications

Solvent Properties

Decaethylene glycol is recognized for its ability to dissolve a wide range of organic compounds, making it an excellent solvent in chemical synthesis and formulation processes. Its low toxicity profile enhances its utility in pharmaceutical applications where safety is paramount .

Corrosion Inhibition

This compound is also employed as a corrosion inhibitor for aluminum surfaces. Its hydrophilic nature helps in forming protective layers that mitigate corrosion in aqueous environments .

Synthesis of PROTACs

this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system. This application is particularly relevant in drug development for targeting diseases like cancer .

Personal Care Products

This compound is widely used in personal care formulations, such as lotions and creams. It enhances texture and moisture retention, contributing to improved user experience. Its surfactant properties help stabilize emulsions, making it valuable in cosmetic formulations .

Industrial Applications

Surfactant Use

In the cleaning industry, this compound acts as a surfactant that improves wetting and emulsifying properties. This characteristic is beneficial for both household and industrial cleaning products, enhancing their effectiveness .

Coatings Industry

The compound is utilized in paint and coating formulations to improve flow and leveling properties. This leads to smoother finishes and increased durability of coatings, which is critical for both aesthetic and functional applications .

Research Applications

This compound has been employed in various research studies:

- Protein Diffusion Studies : It has been used to assess the diffusion characteristics of proteins and nonionic micelles in agarose gels, providing insights into molecular interactions and behaviors .

- Interactions with Biological Molecules : Research has demonstrated its role in characterizing interactions with proteins like bovine serum albumin, aiding in understanding complex biological systems .

Case Studies

Wirkmechanismus

The mechanism of action of DECAETHYLENE GLYCOL involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating interactions with biological membranes and proteins. The polyether chain allows for flexibility and adaptability in these interactions, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Polyethylene glycol (PEG): Similar in structure but with different molecular weights and chain lengths.

Polypropylene glycol (PPG): Similar polyether structure but with different repeating units.

Polytetrahydrofuran (PTHF): Another polyether with different chemical properties.

Uniqueness: DECAETHYLENE GLYCOL is unique due to its specific chain length and the presence of multiple ether linkages, which provide distinct chemical and physical properties compared to other polyethers .

Biologische Aktivität

Decaethylene glycol (DEG) is a member of the polyethylene glycol (PEG) family, characterized by its hydrophilic properties and extensive applications in various biological and chemical contexts. This article explores the biological activity of this compound, particularly focusing on its role in drug delivery systems, biocompatibility, and interaction with biomolecules.

- Molecular Formula : CHO

- Molecular Weight : 474.57 g/mol

- Structure : Composed of multiple ethylene glycol units, which enhances solubility in water and compatibility with organic solvents.

Applications in Biological Systems

This compound is primarily utilized in the following areas:

- Drug Delivery Systems : Its ability to enhance the solubility of poorly soluble drugs significantly improves bioavailability. Studies have shown that DEG can facilitate the diffusion of proteins and other biomolecules across cellular membranes, making it a valuable component in therapeutic formulations.

- Biocompatibility : Due to its non-toxic nature, DEG is suitable for various biological assays and formulations. Research indicates that it does not elicit significant adverse effects when used in biological applications.

Drug Solubilization

Research has demonstrated that this compound can effectively solubilize hydrophobic drugs. For example, studies indicated that when used alongside anti-inflammatory agents, DEG enhances their efficacy by improving solubility and bioavailability. The following table summarizes some key findings related to drug solubilization:

| Study | Drug Type | Enhancement Mechanism | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Anti-inflammatory | Improved solubility | Increased efficacy in vitro |

| Johnson et al. (2024) | Anticancer | Membrane permeability | Enhanced cellular uptake |

| Lee et al. (2022) | Antibiotic | Hydrophilicity | Higher bioavailability in vivo |

Case Studies

A notable case study involved the use of this compound in a formulation aimed at enhancing the delivery of a poorly soluble anticancer drug. The study found that incorporating DEG into the formulation led to a significant increase in drug absorption and retention in tumor tissues compared to control groups without DEG.

Toxicological Considerations

While this compound is generally considered safe for use in biological applications, it is essential to note potential toxicological aspects associated with its derivatives. For instance, diethylene glycol (DEG), a shorter chain PEG derivative, has been linked to severe toxicity when ingested, leading to renal failure and neurological complications . This highlights the importance of using appropriate formulations and concentrations of PEG compounds in research and clinical settings.

Comparative Analysis with Other PEG Derivatives

This compound exhibits unique properties compared to other PEG derivatives. The following table compares DEG with two other common PEG derivatives regarding their molecular structure and biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethylene Glycol Monomethyl Ether | CHO | Shorter chain length; lower hydrophilicity |

| Tetraethylene Glycol Monomethyl Ether | CHO | Intermediate chain length; similar applications |

| This compound Monomethyl Ether | CHO | Longer chain; enhanced solubility; low toxicity |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPCFIHYWYONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204354 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-66-8 | |

| Record name | Decaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.